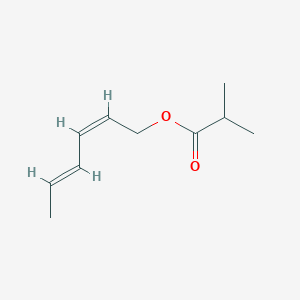

2,4-Hexadienyl isobutyrate

Description

Nomenclature and Stereochemical Characterization

The precise identification and structural understanding of a chemical compound are fundamental to its study. For 2,4-hexadienyl isobutyrate, this involves a systematic approach to its naming and a clear characterization of its spatial arrangement.

This compound is known by several names, which can be found across chemical literature and databases. Its systematic name, following IUPAC conventions, is (2E,4E)-hexa-2,4-dien-1-yl 2-methylpropanoate. hmdb.ca However, it is also commonly referred to by a variety of synonyms.

These synonyms are often based on the two constituent parts of the molecule: the 2,4-hexadienyl group (also known as a sorbyl group) and the isobutyrate group. This leads to common names such as sorbyl isobutyrate and 2,4-hexadienyl 2-methylpropanoate. chemicalbook.comontosight.ai Other accepted synonyms include hexa-2,4-dienyl isobutyrate, 2-methylpropanoic acid 2,4-hexadienyl ester, and isobutyric acid, 2,4-hexadienyl ester. chemicalbook.comontosight.aichemspider.com The compound is also identified by its CAS Registry Number, 16491-24-0. chemicalbook.comontosight.ai

| Systematic Name | Common Synonyms |

| (2E,4E)-hexa-2,4-dien-1-yl 2-methylpropanoate | Sorbyl isobutyrate, 2,4-Hexadienyl 2-methylpropanoate, Hexa-2,4-dienyl isobutyrate, 2-Methylpropanoic acid 2,4-hexadienyl ester |

The chemical structure of this compound features two carbon-carbon double bonds, which gives rise to the possibility of stereoisomerism. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org In the case of this compound, the geometry at these double bonds is crucial and is specified by the (E,E) notation. ontosight.ai

Contextual Relevance in Organic and Biological Chemistry

This compound is a compound of interest in both organic and biological chemistry, primarily due to its functional properties and potential for further chemical transformations.

In the realm of organic chemistry , this compound is recognized as a useful synthetic intermediate. The presence of two double bonds in its hexadienyl chain makes it a reactive molecule that can participate in various chemical reactions, suggesting its potential as a building block for the synthesis of more complex molecules. ontosight.ai

From a biological chemistry perspective, the compound is primarily utilized as a flavoring and fragrance agent. ontosight.ai It is known for its distinct fruity and floral scent, often described as having notes of sweet pineapple and cinnamon. ontosight.aichemicalbook.comthegoodscentscompany.com This has led to its application in the food and beverage industry, as well as in personal care products like perfumes and colognes. ontosight.aichemicalbook.com While it is a synthetic compound, its safety for use as a flavoring agent and in cosmetics has been evaluated by regulatory bodies. ontosight.ai Its classification as a carboxylic acid ester is a key determinant of its chemical and biological properties. hmdb.ca

Structure

3D Structure

Properties

CAS No. |

16491-24-0 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

[(2E,4E)-hexa-2,4-dienyl] 2-methylpropanoate |

InChI |

InChI=1S/C10H16O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |

InChI Key |

CVYBRMSQMLJGOI-YTXTXJHMSA-N |

SMILES |

CC=CC=CCOC(=O)C(C)C |

Isomeric SMILES |

C/C=C/C=C/COC(=O)C(C)C |

Canonical SMILES |

CC=CC=CCOC(=O)C(C)C |

density |

0.902-0.906 |

Other CAS No. |

16491-24-0 |

physical_description |

Light yellow liquid; Sweet, pineapple aroma with cinnamon undertones |

Pictograms |

Environmental Hazard |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Hexadienyl Isobutyrate

Chemical Synthesis Pathways and Optimizations

Chemical synthesis provides robust and scalable methods for producing 2,4-hexadienyl isobutyrate. The primary strategy involves a two-stage process: first, the synthesis of the 2,4-hexadien-1-ol precursor, and second, its subsequent esterification. Optimization of these pathways focuses on yield, purity, and stereochemical control.

Esterification Reactions Employing Isobutyric Acid Derivatives

Direct Esterification: The most straightforward method is the Fischer esterification, which involves heating 2,4-hexadien-1-ol with isobutyric acid in the presence of a strong acid catalyst, such as sulfuric acid. ontosight.ai This is an equilibrium process, and to drive the reaction towards the product, water is typically removed as it is formed.

Use of Activated Acyl Donors: To achieve faster reactions and higher yields under milder conditions, activated derivatives of isobutyric acid are often used. These include isobutyryl chloride or isobutyric anhydride (B1165640). For instance, a common method for analogous esters involves reacting the alcohol with an anhydride in the presence of a base like triethylamine (B128534) and a solvent like toluene. google.com This approach is generally high-yielding and avoids the harsh acidic conditions of Fischer esterification.

Table 1: Comparison of Esterification Methods for Structurally Similar Esters

| Method | Acyl Donor | Catalyst/Reagent | Typical Conditions | Reference |

|---|---|---|---|---|

| Fischer Esterification | Butanoic Acid | Sulfuric Acid | Heating with water removal | ontosight.ai |

| Acylation with Anhydride | Acetic Anhydride | Triethylamine | Toluene solvent, 10-25°C | google.com |

| Transesterification | Alkyl Acetate (B1210297) (e.g., Ethyl Acetate) | Enzyme or Chemical Catalyst | Varies based on catalyst | google.com |

Strategies for 2,4-Hexadienyl Alcohol Precursor Synthesis

The critical precursor for the synthesis is 2,4-hexadien-1-ol, often referred to as sorbyl alcohol. The geometry of the double bonds in this alcohol dictates the stereochemistry of the final ester product.

A prevalent and efficient method for synthesizing (2E,4E)-2,4-hexadien-1-ol starts from sorbic acid, which is readily available as (2E,4E)-hexa-2,4-dienoic acid. google.com The carboxylic acid group can be reduced to a primary alcohol using a reducing agent. A common laboratory and industrial method involves converting the sorbic acid to an active acid anhydride using ethyl chloroformate, which is then reduced. google.com While effective, the use of powerful reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can be expensive, particularly for large-scale production. google.com An advantage of starting from (2E,4E)-sorbic acid is that the stereochemistry of the double bonds is typically retained throughout the reduction process, yielding the desired (2E,4E)-2,4-hexadien-1-ol directly.

Stereoselective Approaches in Hexadienyl Moiety Formation

Stereoselectivity is crucial in the synthesis of this compound, as the (2E,4E) isomer is often the desired product due to its specific organoleptic properties. ontosight.ai A reaction is stereoselective when it preferentially forms one stereoisomer over another. wikipedia.orgmasterorganicchemistry.com

The most direct strategy to achieve the desired (2E,4E) configuration is to use a starting material that already possesses this geometry. As mentioned, (2E,4E)-sorbic acid is the most common precursor, making its reduction a stereospecific reaction where the configuration of the starting material determines the configuration of the product. google.com

In cases where such precursors are not available, other synthetic methods can be employed to construct the dienyl system with high stereocontrol. For example, the Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for forming carbon-carbon double bonds with a high degree of stereoselectivity, typically favoring the formation of the E-isomer with stabilized ylides. frontiersin.org These reactions could be envisioned in a convergent synthesis to construct the C=C bonds of the hexadienyl moiety with the correct geometry.

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a "green" alternative to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.comnih.gov For the production of this compound, this approach centers on the use of enzymes, particularly lipases, to catalyze the esterification reaction.

Identification and Characterization of Relevant Esterases or Lipases

Lipases (E.C. 3.1.1.3) are the most widely used enzymes for ester synthesis. mdpi.com They are known for their ability to function in non-aqueous or micro-aqueous media, which favors the synthesis reaction over the reverse hydrolysis reaction. nih.gov Several lipases have been identified as effective catalysts for the synthesis of short-chain esters similar to this compound.

Key characteristics for an effective biocatalyst in this context include:

High activity and stability in the presence of organic solvents.

Tolerance to short-chain alcohols and acids, which can sometimes inhibit or inactivate the enzyme. mdpi.com

Immobilization potential , which allows for easy separation from the reaction mixture, reusability, and enhanced stability. researchgate.netnih.gov

Commonly used lipases are sourced from microorganisms. For the synthesis of isobutyl isobutyrate, a structurally analogous ester, the immobilized lipase (B570770) from Rhizomucor miehei has proven effective. researchgate.net Other highly effective and frequently used lipases include those from Candida antarctica (often immobilized and sold as Novozym 435) and Candida rugosa. nih.govnih.govmdpi.com These enzymes are well-characterized and have demonstrated high conversion rates for a variety of flavor esters. researchgate.net

Table 2: Selected Lipases Used in the Synthesis of Short-Chain Flavor Esters

| Lipase Source | Common Name/Form | Example Synthesized Ester | Reference |

|---|---|---|---|

| Rhizomucor miehei | Lipozyme IM-20 (Immobilized) | Isobutyl isobutyrate | researchgate.net |

| Candida antarctica Lipase B | Novozym 435 (Immobilized) | Octyl formate, Cinnamyl butyrate | nih.govmdpi.com |

| Candida rugosa | CRL (Immobilized on Diaion HP-20) | Hexyl butyrate | nih.gov |

| Pseudomonas cepacia | Immobilized on silica | Biodiesel (fatty acid esters) | ort.edu.uy |

Bioreactor Systems and Process Engineering for Production

To implement enzymatic synthesis on an industrial scale, efficient bioreactor systems and optimized process engineering are essential. The success of biocatalysis depends not only on the enzyme's catalytic efficiency but also on the design of the reactor system. researchgate.net

Bioreactor Design: Various reactor configurations are used for enzymatic esterification. These include batch stirred-tank reactors (CSTRs), packed-bed reactors (PBRs), and membrane bioreactors. researchgate.netwur.nl PBRs, where the immobilized enzyme is packed into a column and the substrate solution flows through, are particularly well-suited for continuous production, offering high conversion rates per reactor volume. frontiersin.org More advanced designs, such as monolithic continuous flow bioreactors, have demonstrated exceptionally high productivity and operational stability for over 200 hours of continuous use. acs.org

Biosynthetic Investigations of 2,4 Hexadienyl Isobutyrate

Elucidation of Natural Precursor Pathways

The molecular structure of 2,4-Hexadienyl isobutyrate suggests a biosynthetic origin from two primary metabolic pools: the polyketide pathway for the dienyl portion and amino acid metabolism for the isobutyrate group.

The 2,4-hexadienyl backbone is characteristic of a polyketide origin. Polyketides are a diverse class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). oup.com These enzymes catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. nih.gov

The formation of the six-carbon dienyl structure likely proceeds through the following steps:

Chain Initiation: An acetyl-CoA starter unit is loaded onto the PKS.

Chain Elongation: Two successive condensations with malonyl-CoA extender units occur. Each condensation step is followed by a series of reductive modifications.

Reductive Processing: The degree of reduction of the β-keto groups after each condensation cycle determines the final structure of the polyketide chain. For a dienyl structure, this would involve dehydration steps to introduce the double bonds. The essential domains for this processing include ketoreductase (KR), dehydratase (DH), and in some cases, enoylreductase (ER) domains within the PKS module. nih.gov

Chain Termination: The completed hexadienyl chain is released from the PKS, often through the action of a thioesterase (TE) domain, which can also catalyze the esterification with the isobutyrate moiety.

The isobutyrate precursor is likely derived from the catabolism of the amino acid valine, which is converted to isobutyryl-CoA. This activated form can then be utilized by an acyltransferase for the esterification of the 2,4-hexadienol.

Metabolic flux analysis (MFA) is a powerful tool for quantifying the flow of metabolites through various pathways in an organism. creative-proteomics.com In the context of this compound-producing fungi, MFA could be employed to trace the incorporation of isotopic labels from precursors like ¹³C-glucose or ¹³C-valine into the final product. This would provide direct evidence for the precursor pathways and highlight potential bottlenecks in production.

By analyzing the distribution of isotopes in the 2,4-hexadienyl and isobutyrate moieties, researchers can confirm the polyketide and amino acid origins, respectively. Furthermore, MFA can reveal the relative activities of competing pathways, offering insights for metabolic engineering strategies aimed at enhancing the yield of the desired compound. creative-proteomics.com

Table 1: Putative Precursors for this compound Biosynthesis

| Moiety | Precursor | Metabolic Pathway |

| 2,4-Hexadienyl | Acetyl-CoA, Malonyl-CoA | Polyketide Synthesis |

| Isobutyrate | Valine | Amino Acid Catabolism |

Enzyme Systems and Gene Clusters Involved in Biogenesis

The biosynthesis of fungal secondary metabolites is typically orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC). nih.gov For this compound, this cluster would be expected to contain the genes encoding the core PKS, as well as enzymes for precursor supply and tailoring reactions.

Key enzymatic components would likely include:

A Type I Polyketide Synthase (PKS): A large, modular protein responsible for assembling the hexadienyl backbone. nih.gov

An Acyltransferase (AT): This enzyme would be responsible for selecting and transferring the isobutyryl-CoA to the polyketide-derived alcohol. This could be a discrete enzyme or a domain within the PKS.

Tailoring Enzymes: Additional enzymes such as reductases and dehydratases within the PKS modules would be critical for forming the dienyl structure.

Regulatory Proteins: Transcription factors that control the expression of the genes within the BGC. nih.gov

Identifying the specific BGC for this compound would involve genome mining of the producing fungal strain, looking for sequences homologous to known PKS and acyltransferase genes. Subsequent gene knockout or heterologous expression studies would be required to confirm the function of the identified gene cluster.

Table 2: Hypothetical Gene Cluster for this compound Biosynthesis

| Gene | Putative Function |

| pksH | Type I Polyketide Synthase (forms hexadienyl backbone) |

| ibtA | Isobutyryl-CoA Ligase (activates isobutyrate) |

| ibtT | Acyltransferase (esterifies hexadienol with isobutyrate) |

| hxrR | Regulatory Protein (e.g., transcription factor) |

Approaches for Engineering Biosynthetic Pathways

Once the biosynthetic pathway and the corresponding gene cluster are identified, various metabolic engineering strategies can be employed to enhance the production of this compound or to generate novel analogs. nih.gov

Overexpression of Pathway Genes: Increasing the expression levels of the core PKS and acyltransferase genes, as well as regulatory genes, can lead to higher product titers. This is often achieved by placing the genes under the control of strong, inducible promoters.

Precursor Supply Enhancement: The production of secondary metabolites is often limited by the availability of precursors. Engineering the primary metabolic pathways to channel more carbon towards acetyl-CoA, malonyl-CoA, and valine can significantly improve yields. frontiersin.org For example, overexpressing key enzymes in the glycolysis and amino acid biosynthesis pathways can increase the precursor pools.

Heterologous Expression: The entire biosynthetic gene cluster can be transferred to a more tractable microbial host, such as Saccharomyces cerevisiae or Aspergillus nidulans. frontiersin.org These hosts can be more amenable to genetic manipulation and fermentation optimization.

Enzyme Engineering: The modular nature of PKSs allows for domain swapping and mutagenesis to create novel polyketide structures. nih.govresearchgate.net For instance, altering the specificity of the acyltransferase domain could lead to the production of different esters of 2,4-hexadienol. Similarly, modifying the reductive domains within the PKS could result in analogs with different saturation patterns in the hexenyl chain.

Table 3: Engineered Compound Names

| Original Compound | Engineered Moiety | Resulting Compound Class |

| This compound | Propionyl-CoA instead of Isobutyryl-CoA | 2,4-Hexadienyl propionate |

| This compound | Altered PKS reductive domains | Hexenyl isobutyrate variants |

Chemical Ecology of 2,4 Hexadienyl Isobutyrate

Role as a Biogenic Volatile Organic Compound (BVOC) in Ecosystems

Biogenic volatile organic compounds (BVOCs) are a diverse group of carbon-based chemicals released by living organisms, particularly plants, into the atmosphere. researchgate.net These compounds are crucial in atmospheric chemistry, plant physiology, and communication between plants and other organisms. mdpi.com While specific research on 2,4-hexadienyl isobutyrate as a BVOC is limited, its chemical structure as a fatty acid ester suggests it belongs to a class of compounds known to be emitted by plants. The ecological significance of BVOCs is vast, influencing air quality, climate, and the intricate web of interactions within ecosystems. researchgate.net

The emission of BVOCs from plants is a complex process governed by specific biosynthetic pathways. The synthesis of isoprenoids, a major class of BVOCs, occurs via pathways like the mevalonic acid (MVA) pathway or the 2C-methyl-d-erythritol 4-phosphate (MEP) pathway. nih.gov For esters like this compound, biosynthesis typically involves the enzymatic combination of an alcohol (in this case, 2,4-hexadienol) and a carboxylic acid derivative (isobutyryl-CoA). The production of these precursors is tied to primary metabolic pathways within the organism. While the specific enzymes and pathways leading to this compound emission from biological sources are not detailed in current literature, the general mechanism for volatile ester formation in plants provides a foundational model.

The release of BVOCs from vegetation is not constant; it is dynamically influenced by a range of external and internal factors. mdpi.com Abiotic factors such as temperature, light intensity, and ambient concentrations of gases like CO2 and ozone can significantly alter emission rates. mdpi.com For many BVOCs, emissions increase with rising temperature and light intensity, reflecting a link to photosynthetic activity and enzymatic kinetics. mdpi.comcopernicus.org Biological factors, including plant species, developmental stage, and stress conditions like herbivory or pathogen attack, also play a critical role in modulating the quantity and composition of volatile emissions. researchgate.net Herbicides, for instance, can interfere with the biosynthetic pathways involved in producing plant volatiles, thereby disrupting chemical communication. researchgate.netjse.ac.cn

Table 1: General Factors Influencing BVOC Emission Rates

| Factor Category | Specific Factor | General Effect on Emission Rate |

|---|---|---|

| Environmental (Abiotic) | Temperature | Generally increases with temperature to an optimum point. mdpi.com |

| Light Intensity (PAR) | Light-dependent emissions show a strong positive response. mdpi.com | |

| Soil Moisture | Both drought and excessive moisture can alter emissions. mdpi.com | |

| Ambient CO₂ | Can influence the allocation of carbon to BVOC synthesis. mdpi.com | |

| Ambient Ozone (O₃) | Can induce stress responses, sometimes leading to higher emissions. mdpi.com | |

| Biological (Biotic) | Plant Species | Emission profiles are highly species-specific. aaqr.org |

| Developmental Stage | Emissions can vary with age and phenological stage (e.g., flowering). | |

| Herbivore Damage | Often induces the release of specific "herbivore-induced plant volatiles" (HIPVs). nih.gov | |

| Pathogen Infection | Can trigger defensive volatile emissions. |

Once released, BVOCs participate in a variety of atmospheric chemical reactions that have significant ecological consequences. They are key precursors in the formation of secondary organic aerosols (OAs), which can affect air quality and climate by scattering radiation and acting as cloud condensation nuclei. copernicus.org The atmospheric lifetime of a BVOC is determined by its reactivity with primary oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). nih.gov The oxidation of BVOCs contributes to the formation of ground-level ozone, a major component of photochemical smog. copernicus.org While the specific atmospheric reactions and products of this compound have not been extensively studied, its unsaturated structure suggests it would be reactive towards these atmospheric oxidants.

Interspecific Chemical Communication

Chemical signals, or semiochemicals, are fundamental to how organisms interact, regulating behaviors from foraging to reproduction. nih.govmdpi.com These signals can be interspecific (between different species) or intraspecific (within the same species). mdpi.com Volatile organic compounds produced by plants are a primary medium for this communication, carrying complex information that can be perceived and decoded by insects and other organisms. researchgate.netresearchgate.net

The chemical dialogue between plants and insects is a cornerstone of community ecology. Plants release a diverse array of volatile organic compounds that can act as attractants for pollinators or as repellents against herbivores. nih.gov These chemical cues are vital for phytophagous insects to locate suitable host plants for feeding and oviposition. researchgate.net The specificity of these interactions often depends on the unique blend of compounds in a plant's volatile profile, including the ratio of different components. researchgate.net Esters, as a class, are frequently identified as important components of fruit and floral scents that attract insects. For example, compounds like (Z)-3-hexenyl isobutyrate are known components of plant volatile bouquets. Although the direct involvement of this compound in specific plant-insect interactions is not documented in the available research, its structure is consistent with compounds that mediate such relationships.

Table 2: General Roles of Plant Volatiles in Insect Interactions

| Type of Interaction | Role of Volatile Compound | Examples of Compound Classes |

|---|---|---|

| Mutualistic | Attracting pollinators | Terpenoids, Benzenoids, Esters |

| Attracting predators/parasitoids of herbivores (Indirect Defense) | Green Leaf Volatiles, Terpenoids, Methyl Salicylate | |

| Antagonistic | Repelling or deterring herbivores (Direct Defense) | Terpenoids, Alkaloids, Phenolics |

| Acting as feeding stimulants | Various |

Pheromones are a type of semiochemical used for intraspecific communication, influencing behaviors such as mating, aggregation, or alarm. mdpi.com Many insects utilize specific chemical signals to locate mates, and these sex pheromones are often blends of volatile compounds. Esters are a common structural class for insect pheromones. For instance, various acetate (B1210297) and butyrate esters serve as pheromonal components in different insect species. The investigation of a compound's pheromonal activity typically involves chemical analysis of insect-derived secretions, followed by electrophysiological and behavioral assays to confirm that the compound elicits a response in receiving individuals of the same species. While numerous esters have been identified as insect pheromones, there is currently no scientific literature confirming this compound as a pheromone for any specific insect species.

Lack of Publicly Available Research Hinders Analysis of this compound's Chemoecological Structure-Activity Relationships

Despite a comprehensive search of scientific literature and databases, detailed research findings on the structure-activity relationships of the chemical compound this compound within chemoecological contexts are not publicly available. Consequently, the development of an in-depth article with supporting data tables, as per the specified outline, cannot be fulfilled at this time.

While general information on the chemical properties of this compound, also known as sorbyl isobutyrate, is accessible, the nuanced data required to understand its function in chemical ecology is absent from the available scientific record. Structure-activity relationship studies are crucial for understanding how a molecule's three-dimensional shape and chemical features relate to its biological effect. Such studies for this compound would involve comparing the activity of the parent compound with that of structurally modified analogues to determine which parts of the molecule are essential for its ecological function.

The absence of this specific research indicates a potential gap in the current scientific knowledge base. Therefore, the requested article section "4.3. Structure-Activity Relationships in Chemoecological Contexts" cannot be generated with the required scientific accuracy and detail.

Mechanistic Studies of 2,4 Hexadienyl Isobutyrate Reactions

Organic Reaction Pathways Involving the Ester Linkage

The ester functional group in 2,4-hexadienyl isobutyrate is a key site for chemical reactivity. The primary reactions involving this linkage are hydrolytic decomposition and transesterification. These pathways are crucial in both biological systems and industrial applications, influencing the compound's stability and its transformation into other molecules.

Hydrolytic Decomposition Mechanisms

Hydrolysis of this compound involves the cleavage of the ester bond by water, yielding 2,4-hexadienol and isobutyric acid. This reaction can be catalyzed by acids or bases, or it can occur enzymatically.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of 2,4-hexadienol result in the formation of isobutyric acid.

In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2,4-hexadienoxide anion, which subsequently protonates to form 2,4-hexadienol.

Esters like this compound are anticipated to undergo rapid hydrolysis, particularly in the presence of enzymes. femaflavor.org For instance, the structurally related compound 2-propenyl hexanoate (B1226103) has been shown to hydrolyze rapidly in environments simulating pancreatic juice, as well as in rat liver and small intestinal mucosa. femaflavor.org This rapid enzymatic hydrolysis is a common metabolic pathway for many aliphatic esters used as flavoring agents.

Transesterification and Intermolecular Exchange Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, this reaction can be used to synthesize other esters of 2,4-hexadienol. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the original alkoxy group (isobutyrate) yields the new ester. To drive the reaction to completion, it is often advantageous to use the alcohol reactant as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification begins with the protonation of the ester's carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by an alcohol molecule. masterorganicchemistry.com A series of proton transfer and elimination steps then leads to the formation of the new ester.

These transesterification reactions are relevant in synthetic chemistry for modifying the properties of the original ester or for producing a library of related compounds for various applications. google.com The process is widely used in various industrial applications, including the production of biodiesel from triglycerides. mdpi.com

Reactivity of the Conjugated Diene System

The conjugated diene system in this compound, characterized by alternating double and single bonds, is a site of significant reactivity. This system readily participates in electrophilic addition and cycloaddition reactions.

Electrophilic Addition Reactions

Electrophilic addition to conjugated dienes like the one in this compound can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.org When an electrophile, such as a hydrogen halide (HX), reacts with the diene, the initial step is the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.org

The subsequent nucleophilic attack by the halide ion can occur at either of the two carbons bearing the positive charge in the resonance contributors. Attack at the C2 position results in the 1,2-addition product, while attack at the C4 position leads to the 1,4-addition product, with a corresponding shift of the remaining double bond. libretexts.org The ratio of these products is often dependent on reaction conditions such as temperature and solvent.

Halogens (X₂) can also undergo electrophilic addition to conjugated dienes, yielding a mixture of 1,2- and 1,4-dihaloalkenes. libretexts.org

Below is a table summarizing the products of electrophilic addition to a generic 1,3-diene system:

| Reactant | Addition Type | Product |

| HBr | 1,2-Addition | 3-Bromo-1-butene |

| HBr | 1,4-Addition | 1-Bromo-2-butene |

| Br₂ | 1,2-Addition | 3,4-Dibromo-1-butene |

| Br₂ | 1,4-Addition | 1,4-Dibromo-2-butene |

Cycloaddition Chemistry

The conjugated diene of this compound is a suitable component for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition where a conjugated diene (the 4π component) reacts with a dienophile (a 2π component) to form a six-membered ring. wikipedia.orgacademie-sciences.fr

The reactivity in Diels-Alder reactions is influenced by the electronic nature of both the diene and the dienophile. The reaction of trans,trans-2,4-hexadienyl acetate (B1210297) with N-propylmaleimide serves as an example of a Diels-Alder reaction involving a similar diene system. academie-sciences.fr

Transition metals can also catalyze intramolecular [4+2] cycloadditions of dienes with alkynes, providing an alternative to thermal Diels-Alder reactions, especially when the latter are inefficient. williams.edu These catalyzed reactions can proceed under milder conditions and offer different selectivity. williams.edu Higher-order cycloadditions, such as [6+4] and [8+2], are also possible with more extended conjugated systems, further expanding the synthetic utility of dienes in forming various ring structures. mdpi.com

The following table lists some types of cycloaddition reactions:

| Reaction Type | Electron System | Description |

| Diels-Alder | [4+2] | A reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org |

| 1,3-Dipolar Cycloaddition | [3+2] | A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org |

| [2+2] Cycloaddition | [2+2] | A reaction between two alkene components to form a four-membered cyclobutane (B1203170) ring, often photochemically. nih.gov |

Computational Chemistry and Molecular Modeling of 2,4 Hexadienyl Isobutyrate

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical investigations provide fundamental insights into the electronic structure, bonding, and reactivity of molecules. For 2,4-hexadienyl isobutyrate, these methods can elucidate the distribution of electrons, the nature of its chemical bonds, and its intrinsic stability. Such studies are foundational for understanding its physical properties and chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgmdpi.com It has become a leading methodology for modeling and simulating chemical systems due to its balance of accuracy and computational cost. acs.org DFT methods are particularly useful for predicting a variety of molecular properties, including geometries, vibrational frequencies, and electronic properties like orbital energies.

Key molecular properties of this compound that can be determined using DFT include:

Optimized Geometry: The lowest energy arrangement of the atoms.

Vibrational Frequencies: Corresponding to infrared and Raman spectra, which can be used to characterize the molecule.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting chemical reactivity.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations, as specific published data for this molecule is not available.)

| Property | Predicted Value |

| Optimized Geometry | |

| C=O Bond Length | ~1.21 Å |

| C-O Ester Bond Length | ~1.35 Å |

| C=C Conjugated Bond Lengths | ~1.34 - 1.45 Å |

| Electronic Properties | |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.8 eV |

| Dipole Moment | ~ 1.8 D |

| Thermodynamic Properties | |

| Enthalpy of Formation | Value dependent on level of theory |

| Gibbs Free Energy | Value dependent on level of theory |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com These different arrangements are called conformations or conformers. For a flexible molecule like this compound, which has several rotatable single bonds, a variety of conformations with different energies are possible.

The potential energy landscape is a conceptual map that relates the potential energy of a molecule to its spatial coordinates. rsc.org By exploring this landscape, chemists can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). This information is critical for understanding the molecule's flexibility, its predominant shapes in different environments, and how it might bind to biological receptors or participate in chemical reactions.

For this compound, key areas of conformational flexibility include:

Rotation around the C-O bond of the ester group.

Rotation around the C-C single bonds within the hexadienyl chain.

Rotation around the C-C bond of the isobutyrate group.

The relative energies of different conformers can be calculated using quantum chemical methods like DFT. The results can be visualized in a potential energy surface plot, which shows the energy as a function of one or more dihedral angles.

Table 2: Relative Energies of Key Conformers of this compound (Note: This table is illustrative, showing the types of data generated from a conformational analysis. Specific values would require dedicated computational studies.)

| Conformer Description | Dihedral Angle(s) of Interest (°) | Relative Energy (kcal/mol) |

| Global Minimum | Specific combination of angles | 0.0 |

| Local Minimum 1 | Different combination of angles | 1.5 |

| Local Minimum 2 | Different combination of angles | 2.8 |

| Transition State 1 | Intermediate angles | 5.2 |

| Transition State 2 | Intermediate angles | 6.7 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. mdpi.com This technique is particularly well-suited for investigating intermolecular interactions, such as how a molecule like this compound interacts with solvent molecules or other solutes. nih.govresearchgate.net

In the context of this compound, MD simulations could be used to study its behavior in an aqueous environment. This would involve placing a model of the molecule in a simulated box of water molecules and observing how the system evolves over time. Such simulations can reveal important information about:

Solvation Structure: How water molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the ester group and water.

Hydrophobic Interactions: The tendency of the nonpolar hydrocarbon chain to avoid contact with water.

Self-Assembly: How multiple molecules of this compound might aggregate in solution.

The insights gained from MD simulations are valuable for understanding the physical properties of this compound, such as its solubility and partitioning behavior, which are relevant to its use in various applications.

Table 3: Illustrative Data from MD Simulations of this compound in Water (Note: The following data represents typical outputs from MD simulations and is for illustrative purposes.)

| Property | Description | Illustrative Value/Observation |

| Radial Distribution Function (g(r)) | Probability of finding a water oxygen atom at a certain distance from the ester carbonyl oxygen. | A sharp peak at ~2.8 Å, indicating a well-defined first solvation shell. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the ester and a water molecule. | ~1-2 picoseconds. |

| Solvation Free Energy | The free energy change associated with transferring the molecule from a vacuum to the solvent. | A positive value, indicating limited water solubility. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness in solution. | Fluctuations around a mean value, indicating conformational flexibility. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecological Functions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological or environmental activity. uninsubria.it By identifying molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. researchgate.netresearchgate.net

For a compound like this compound, which may be used in applications such as fragrances, QSAR modeling can be a valuable tool for assessing its potential ecological functions and impacts. researchgate.neteuropa.eu For instance, QSAR models can be developed to predict endpoints such as biodegradability, aquatic toxicity, or bioaccumulation potential.

The development of a QSAR model involves several steps:

Data Collection: Assembling a dataset of compounds with known activities for the endpoint of interest.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic in nature.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Table 4: Relevant Molecular Descriptors for QSAR Modeling of this compound (Note: This table lists descriptors that would likely be considered in a QSAR study for this type of molecule.)

| Descriptor Type | Example Descriptor | Relevance to Ecological Functions |

| Constitutional | Molecular Weight | Influences transport and diffusion. |

| Topological | Kappa Shape Indices | Relates to molecular size and shape, which can affect receptor binding. |

| Geometric | Surface Area | Important for interactions with biological membranes. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A key indicator of bioaccumulation potential. |

| Electronic | Dipole Moment | Influences solubility and interactions with polar molecules. |

Environmental Fate and Degradation Pathways of 2,4 Hexadienyl Isobutyrate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes, primarily photodegradation in the atmosphere and hydrolysis in aqueous environments. These mechanisms are significant in determining the compound's persistence and transport across different environmental media.

Once volatilized into the atmosphere, 2,4-hexadienyl isobutyrate is not expected to undergo significant direct photolysis as it does not absorb sunlight in the actinic region of the solar spectrum. conicet.gov.ar Instead, its atmospheric degradation is primarily initiated by reactions with photochemically generated oxidants, most importantly the hydroxyl (OH) radical, but also ozone (O₃) and the nitrate (B79036) radical (NO₃). conicet.gov.arresearchgate.net

The reaction with OH radicals is considered the dominant atmospheric loss process. conicet.gov.ar This reaction proceeds mainly through the electrophilic addition of the OH radical to the electron-rich conjugated double bonds of the 2,4-hexadienyl moiety. This addition forms a radical adduct, which then undergoes further reactions in the presence of atmospheric oxygen (O₂) to yield various oxygenated products, contributing to the formation of secondary organic aerosols (SOA). researchgate.net

Table 1: Estimated Atmospheric Photodegradation Data for this compound Based on Structurally Similar Compounds

| Parameter | Value | Reference/Basis |

|---|---|---|

| Primary Degradation Pathway | Reaction with OH Radicals | Analogous to other unsaturated volatile organic compounds. conicet.gov.arresearchgate.net |

| Estimated OH Radical Reaction Rate Constant (kOH) | > 5.0 x 10-11 cm3 molecule-1 s-1 at 298 K | Based on values for other di-unsaturated esters and the high reactivity of conjugated systems. conicet.gov.ar |

| Estimated Atmospheric Lifetime | A few hours | Calculated using the estimated kOH and a typical atmospheric OH radical concentration of 1 x 106 molecules cm-3. mdpi.com |

In aquatic environments, the primary abiotic degradation pathway for this compound is hydrolysis. As an ester, it is susceptible to cleavage of the ester bond in the presence of water, a reaction that can be catalyzed by either acids or bases. savemyexams.comchemdictionary.org This process is the reverse of esterification. oit.edu

Under neutral pH conditions, the hydrolysis of esters is typically slow. However, the rate increases significantly in the presence of acids (H⁺) or bases (OH⁻). chemdictionary.org

Acid-catalyzed hydrolysis is a reversible reaction that yields the parent carboxylic acid and alcohol. savemyexams.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that produces the alcohol and a salt of the carboxylic acid. savemyexams.comchemdictionary.org

The hydrolysis of this compound results in the formation of isobutyric acid and 2,4-hexadien-1-ol. These products are generally more water-soluble and more amenable to further biodegradation than the parent ester. The rate of hydrolysis is a critical factor in determining the persistence of the compound in water and soil.

Table 2: Products of this compound Hydrolysis

| Reaction Condition | Products | Reaction Type |

|---|---|---|

| Acid-Catalyzed (e.g., dilute H₂SO₄) | 2,4-Hexadien-1-ol and Isobutyric acid | Reversible |

| Base-Catalyzed (e.g., NaOH) | 2,4-Hexadien-1-ol and Sodium isobutyrate | Irreversible (Saponification) |

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial pathway for the removal of this compound from soil and aquatic systems. This process ultimately leads to the mineralization of the organic compound into carbon dioxide and water.

A wide variety of microorganisms, including bacteria and fungi, are capable of degrading esters. medcraveonline.combohrium.com While specific studies on this compound are limited, the general pathway for microbial degradation of esters is well-established and begins with enzymatic hydrolysis. nih.gov

The initial step is the cleavage of the ester bond by microbial esterase enzymes, releasing 2,4-hexadien-1-ol and isobutyric acid. These primary metabolites are then channeled into central metabolic pathways.

2,4-Hexadien-1-ol , an unsaturated alcohol, is likely oxidized to the corresponding aldehyde (2,4-hexadienal) and then to the carboxylic acid (sorbic acid) by alcohol and aldehyde dehydrogenases. The resulting unsaturated acid can be further degraded through pathways analogous to fatty acid β-oxidation.

Isobutyric acid is a short-chain branched fatty acid that can be activated to isobutyryl-CoA and subsequently metabolized through various pathways common in many bacteria and fungi.

Studies on flavor and fragrance formulations have shown that microorganisms like Saccharomyces can transform aromatic compounds, and it is expected that a diverse range of soil and aquatic microbes possess the necessary enzymes to degrade aliphatic esters like this compound. frontiersin.org

Table 3: Potential Microorganisms Involved in Ester Biotransformation

| Microorganism Group | Example Genera | Relevant Metabolic Capability | Reference |

|---|---|---|---|

| Bacteria | Pseudomonas, Bacillus, Rhodococcus | Production of esterases and alcohol/aldehyde dehydrogenases for ester and alcohol degradation. | medcraveonline.comnih.gov |

| Fungi (Yeast) | Saccharomyces, Candida | Ester hydrolysis and metabolism of fatty acids and alcohols. | bohrium.comfrontiersin.org |

| Fungi (Filamentous) | Aspergillus, Penicillium | Secretion of a wide range of extracellular hydrolytic enzymes, including esterases. | medcraveonline.com |

The enzymatic degradation of this compound is the biochemical basis for the microbial biotransformation described above. The process relies on a sequence of specific enzymatic reactions.

The key enzyme class initiating the degradation is the hydrolases , specifically carboxylesterases (EC 3.1.1.1). These enzymes are widespread in nature and catalyze the hydrolysis of the ester bond. oit.edubohrium.com

Following the initial hydrolysis, the resulting metabolites are processed by other enzyme classes:

Oxidoreductases : Alcohol dehydrogenases and aldehyde dehydrogenases sequentially oxidize the 2,4-hexadien-1-ol to 2,4-hexadienoic acid (sorbic acid).

Enzymes of β-oxidation : The resulting sorbic acid and the initially formed isobutyric acid are converted to their coenzyme A (CoA) thioesters. These activated molecules are then catabolized through pathways that cleave two-carbon units (in the case of sorbic acid) or through specialized pathways for branched-chain acids (in the case of isobutyric acid), ultimately feeding into the Krebs cycle for complete oxidation.

The efficiency of this enzymatic degradation in soil and water depends on various factors, including microbial population density, temperature, pH, and the availability of oxygen. nih.govidosi.org

Table 4: Key Enzyme Classes in the Degradation Pathway of this compound

| Enzyme Class | Specific Role in Degradation Pathway | Substrate → Product |

|---|---|---|

| Hydrolases (Carboxylesterases) | Initial cleavage of the ester bond. | This compound → 2,4-Hexadien-1-ol + Isobutyric acid |

| Oxidoreductases (Alcohol Dehydrogenase) | Oxidation of the alcohol metabolite. | 2,4-Hexadien-1-ol → 2,4-Hexadienal |

| Oxidoreductases (Aldehyde Dehydrogenase) | Oxidation of the aldehyde intermediate. | 2,4-Hexadienal → 2,4-Hexadienoic acid |

| Ligases (Acyl-CoA Synthetases) | Activation of carboxylic acids for further metabolism. | Isobutyric acid → Isobutyryl-CoA |

Advanced Analytical Methodologies for 2,4 Hexadienyl Isobutyrate Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2,4-hexadienyl isobutyrate from intricate mixtures, enabling its accurate measurement and characterization. Both gas and liquid chromatography are employed, with the choice depending on the sample matrix and the analytical objective.

Given its volatile nature, gas chromatography (GC) is a primary technique for the analysis of this compound. reading.ac.uk GC separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. For flavor and fragrance applications, headspace sampling (HS) or solid-phase microextraction (SPME) are common sample introduction techniques that isolate volatile and semi-volatile compounds from a sample's matrix. reading.ac.ukresearchgate.net

The selection of the GC column's stationary phase is critical for achieving optimal separation. A range of columns with different polarities are available, and the choice depends on the complexity of the sample and the other compounds present. restek.com Method parameters, including oven temperature program, carrier gas flow rate, and injector temperature, are optimized to ensure good resolution and peak shape.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Volatile Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) | A common non-polar column suitable for a wide range of volatile compounds. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 60°C (hold 2 min), ramp to 190°C at 10°C/min, then to 250°C at 50°C/min (hold 10 min) | A temperature gradient to separate compounds with different boiling points effectively. gcms.cz |

| Carrier Gas | Helium | An inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min (constant flow) | Controls the speed of the separation. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification and quantification, while FID is a robust quantitative detector. |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

High-performance liquid chromatography (HPLC) offers a valuable alternative for the analysis of this compound, particularly for samples that are not amenable to the high temperatures of GC or when derivatization is to be avoided. researchgate.net Reverse-phase (RP) HPLC is a commonly employed mode for separating moderately polar compounds like esters.

A specific RP-HPLC method for this compound has been described, utilizing a C18 column. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, like water. An acid, such as phosphoric acid, is often added to the mobile phase to improve peak shape. sielc.com For applications where the HPLC is coupled to a mass spectrometer, a volatile acid like formic acid is used instead of phosphoric acid to ensure compatibility with the MS detector. sielc.com

Table 2: Exemplary High-Performance Liquid Chromatography (HPLC) Conditions for this compound

| Parameter | Setting |

|---|---|

| Column | Newcrom R1 (C18-based) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detector | UV/Vis or Mass Spectrometry (MS) |

| Application Note | For MS detection, phosphoric acid is substituted with formic acid. sielc.com |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both qualitative and quantitative information. When coupled with a separation technique like GC or HPLC, it offers high selectivity and sensitivity. nih.gov

In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides a "fingerprint" that can be used for structural elucidation. acdlabs.com For this compound, electron ionization (EI) is a common technique used in GC-MS, which can lead to extensive fragmentation. acdlabs.com While this provides rich structural information, the molecular ion peak may be weak or absent. wpmucdn.com Soft ionization techniques can be employed to preserve the molecular ion. acdlabs.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, greatly increasing the confidence in identification. gcms.czgcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and stereochemical analysis of this compound. nih.govbezpecnostpotravin.cz Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the integration of the signal corresponds to the number of protons. Spin-spin splitting, which follows the n+1 rule, reveals the number of neighboring protons, thus establishing connectivity. libretexts.org For this compound, the coupling constants (J values) between the vinylic protons are crucial for determining the stereochemistry of the double bonds (E or Z).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.

2D NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the stereochemistry. longdom.org A COSY spectrum shows correlations between protons that are coupled to each other, allowing for the unambiguous assignment of the entire spin system and confirmation of the (2E, 4E) configuration of the dienyl moiety. longdom.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E,4E)-2,4-Hexadienyl Isobutyrate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | ~1.7 | ~18 |

| C2 (=CH) | ~5.7 | ~125 |

| C3 (=CH) | ~6.2 | ~135 |

| C4 (=CH) | ~6.0 | ~130 |

| C5 (=CH₂) | ~5.6 | ~118 |

| C6 (O-CH₂) | ~4.6 | ~65 |

| C7 (C=O) | - | ~177 |

| C8 (CH) | ~2.5 | ~34 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Hyphenated Techniques for Complex Matrix Analysis

To tackle the challenges of analyzing this compound in complex matrices like food and beverages, hyphenated analytical techniques are essential. These techniques combine the separation power of chromatography with the specificity and sensitivity of a detector like a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. reading.ac.uknih.gov It allows for the separation of this compound from other volatile components in a sample, followed by its confident identification and quantification by the mass spectrometer.

For extremely complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power. researchgate.netgcms.cz In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column, resulting in a highly detailed two-dimensional chromatogram that can resolve co-eluting peaks from a one-dimensional GC separation. researchgate.netgcms.cz

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful hyphenated technique. It is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC analysis. sielc.com The use of tandem mass spectrometry (MS/MS) in conjunction with HPLC can further enhance selectivity and sensitivity, allowing for trace-level detection in complex samples. mdpi.com

Q & A

Basic: What analytical methods are recommended for identifying 2,4-Hexadienyl isobutyrate in complex mixtures?

Answer:

this compound (CAS 16491-24-0, C₁₀H₁₆O₂) is best identified using gas chromatography/mass spectrometry (GC/MS) due to its specificity for volatile esters. For example, Bedoukian Research utilized GC/MS to confirm its presence in fragrance blends, reporting a retention index (RI) of 1203 and mass spectral data matching its molecular ion (m/z 168) . Complementary nuclear magnetic resonance (¹H-NMR) is critical for structural validation, as demonstrated by the Joint FAO/WHO Committee, which documented characteristic proton signals (e.g., dienic protons at δ 5.5–6.5 ppm) .

Basic: How is the stereochemical configuration of this compound resolved?

Answer:

The (2E,4E)-isomer is the most studied form. Stereochemical assignments rely on coupling constants in ¹H-NMR (e.g., J = 15 Hz for trans-coupled protons) and retention indices in GC/MS. Adams et al. (2017) confirmed the (2E,4E)-configuration using these methods, noting distinct spectral patterns that differentiate it from cis isomers . Cross-validation with polarimetry or X-ray crystallography (if crystalline derivatives are available) is advised for ambiguous cases.

Basic: What are the primary research applications of this compound in flavor and fragrance studies?

Answer:

The compound is a key ingredient in synthetic fragrances due to its fruity, green odor profile. The Fragrance & Flavour Development Centre (India) lists it as a component in formulations targeting insect attractants, particularly for ecological studies on yellowjackets (Vespula spp.) . Its low odor threshold (~0.1 ppb) makes it valuable in trace-level aroma analysis.

Advanced: How can researchers optimize the synthesis of this compound for high stereochemical purity?

Answer:

Stereoselective synthesis involves acid-catalyzed esterification of 2,4-hexadienol with isobutyric anhydride. Key parameters include:

- Temperature control : <50°C to prevent isomerization of the diene .

- Catalyst selection : p-Toluenesulfonic acid (pTSA) yields >90% (2E,4E)-isomer, as per industrial protocols .

- Purification : Fractional distillation under reduced pressure (BP ~120°C at 10 mmHg) minimizes byproducts. Purity is confirmed via GC-FID (≥98%) and ¹³C-NMR (absence of extraneous carbonyl signals) .

Advanced: How should contradictions in bioactivity data (e.g., insect attraction vs. repellency) be addressed?

Answer:

Contradictions often arise from isomer-specific effects or environmental variables. A tiered approach is recommended:

Isomer separation : Use preparative HPLC with a chiral stationary phase to isolate (2E,4E)- and (2Z,4Z)-isomers .

Dose-response assays : Test isomers at concentrations from 0.1–100 ppm in controlled field trials .

Environmental controls : Monitor humidity, temperature, and competing volatiles, as these modulate insect chemoreception .

Advanced: What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?

Answer:

Challenges include low stability in aqueous media and matrix interference. Methodological solutions:

- Stabilization : Add antioxidants (e.g., BHT) to samples and store at −80°C .

- Extraction : Solid-phase microextraction (SPME) with a Carboxen/PDMS fiber improves recovery from biological fluids .

- Quantification : Use deuterated internal standards (e.g., d₃-2,4-hexadienyl isobutyrate) for GC/MS-SIM to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.